{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane
Description
{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane is a silicon-based organometallic compound characterized by a trifluorosilane group bonded to an ethynyl linker, which is attached to a 2,6-difluorophenyl ring substituted with a but-3-en-1-yl group at the para position. The 2,6-difluorophenyl ring introduces electron-withdrawing effects, modulating electronic properties, and the butenyl substituent offers a reactive site for further functionalization (e.g., cycloadditions or polymerizations). This compound is of interest in materials science as a precursor for silicon-containing polymers and in synthetic chemistry as a building block for cross-coupling reactions.
Properties
CAS No. |
797049-19-5 |
|---|---|
Molecular Formula |
C12H9F5Si |
Molecular Weight |
276.28 g/mol |
IUPAC Name |
2-(4-but-3-enyl-2,6-difluorophenyl)ethynyl-trifluorosilane |
InChI |
InChI=1S/C12H9F5Si/c1-2-3-4-9-7-11(13)10(12(14)8-9)5-6-18(15,16)17/h2,7-8H,1,3-4H2 |
InChI Key |
RGVWGSXGKRDMSD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=CC(=C(C(=C1)F)C#C[Si](F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-1H-indole and other simple reagents.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound.
Reduction and Protection: The aldehyde group is reduced with sodium borohydride in methanol to obtain an alcohol, which is then protected by treatment with tert-butyl(dimethyl)silyl chloride.
Introduction of Formyl Group: A formyl group is introduced into the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.
Horner–Wadsworth–Emmons Olefination:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hypervalent iodine compounds.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents and boron Lewis acids.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Applications Overview
-
Materials Science
- Surface Modification : The compound can be utilized for modifying surfaces to enhance hydrophobicity or oleophobicity. Its silane group allows for bonding with various substrates, making it suitable for coatings that require chemical resistance and durability.
- Adhesives and Sealants : Due to its silane nature, it can improve adhesion properties in polymer blends and composites, particularly in environments exposed to moisture and chemicals.
-
Organic Synthesis
- Building Block for Complex Molecules : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, which is critical in developing pharmaceuticals and agrochemicals.
- Reagent in Cross-Coupling Reactions : The ethynyl group can participate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic frameworks.
-
Pharmaceutical Applications
- Drug Development : Research indicates that derivatives of this compound may exhibit biological activity, particularly as potential drug candidates targeting specific pathways in disease processes.
- Prodrug Formulation : The compound's reactivity can be harnessed to develop prodrugs that enhance bioavailability and therapeutic efficacy.
Data Tables
| Compound Name | Surface Energy (mN/m) | Application Area |
|---|---|---|
| {[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane | 20 | Coatings |
| Trimethoxy(phenyl)silane | 30 | Adhesives |
| Vinyltriethoxysilane | 25 | Sealants |
Case Studies
-
Surface Coating Enhancements
- A study demonstrated that applying {[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane on glass substrates resulted in a significant reduction in water contact angle, indicating improved hydrophobic properties. This modification is crucial for applications in self-cleaning surfaces.
-
Synthesis of Pharmaceutical Intermediates
- Researchers successfully utilized this compound as a precursor in synthesizing novel anti-cancer agents. The ethynyl functionality allowed for efficient coupling reactions that led to the formation of complex structures with promising biological activity.
-
Development of Advanced Adhesives
- In another case, the incorporation of {[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane into epoxy formulations enhanced adhesion strength significantly when tested against various substrates under moisture exposure conditions.
Mechanism of Action
The mechanism of action of {[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Trimethyl((4-(phenylethynyl)phenyl)ethynyl)silane (Compound 46)
- Silicon Substituent : Trimethylsilyl (less electrophilic than trifluoro).
- Aryl Substituents : 4-(Phenylethynyl)phenyl (electron-rich due to ethynyl-phenyl conjugation).
- Synthesized via gold-catalyzed oxidative Sonogashira coupling, highlighting compatibility with transition-metal catalysts .
(4-((tert-Butyldimethylsilyl)oxy)-2,6-difluorophenyl)boronic Acid
- Silicon Substituent : tert-Butyldimethylsilyl (bulky protecting group).
- Aryl Substituents : 2,6-Difluoro-4-(silyloxy) (fluorine enhances stability and directs boronic acid reactivity).
- Commercially available at 98% purity .
4-((Trimethylsilyl)ethynyl)benzaldehyde
- Silicon Substituent : Trimethylsilyl.
- Aryl Substituents : Benzaldehyde (reactive aldehyde group for nucleophilic additions).
- Key Differences : The aldehyde substituent expands utility in condensation reactions, unlike the butenyl group in the target compound. Available at 95% purity .
Electronic and Reactivity Trends
- Trifluoro vs. Trimethylsilyl : The trifluoro group increases electrophilicity, accelerating hydrolysis and transmetalation in cross-coupling reactions compared to trimethylsilyl analogues.
- Fluorinated Aryl Rings : 2,6-Difluoro substitution (common in the target compound and BLD Pharm’s boronic acid) enhances thermal stability and electronic tunability for catalysis .
- Butenyl vs.
Data Tables
Table 1: Comparative Analysis of Silicon-Ethynyl Compounds
Research Findings and Mechanistic Insights
- Synthesis: The target compound’s structure suggests synthesis via Sonogashira coupling, analogous to Compound 46 in , where a terminal alkyne reacts with a halogenated aryl precursor under palladium or gold catalysis .
- Reactivity : The trifluorosilane group’s electron-withdrawing nature may accelerate transmetalation steps in cross-couplings compared to trimethylsilyl derivatives. The butenyl group’s olefin could participate in ring-closing metathesis or polymerizations, expanding application scope.
- Stability : Fluorinated aryl rings (e.g., 2,6-difluoro) improve thermal stability, as observed in commercial boronic acid analogues .
Biological Activity
The compound {[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane is a silane derivative that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 248.32 g/mol. The structure includes a trifluorosilane group that imparts unique reactivity and biological interactions.
Antitumor Activity
Recent studies have indicated that compounds similar to {[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane exhibit significant antitumor properties. For instance, the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is often implicated in tumor proliferation, and compounds that modulate this pathway can suppress tumor growth effectively .
Table 1: Summary of Antitumor Activity Studies
| Study Reference | Compound | Model Used | Key Findings |
|---|---|---|---|
| GDC-0032 | Mouse xenograft | Suppressed tumor growth at low doses | |
| Various silanes | In vitro assays | Induced apoptosis in cancer cell lines |
The biological activity of {[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane may involve several mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have shown to inhibit cell cycle progression in cancer cells.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in various studies.
Case Study 1: Use in Cancer Treatment
A study focused on the use of silane derivatives in cancer treatment highlighted their ability to enhance the efficacy of existing therapies. The incorporation of such compounds into treatment regimens led to improved patient outcomes and reduced side effects .
Case Study 2: Mechanistic Insights
Another investigation provided insights into the mechanistic pathways influenced by silane compounds. It was found that these compounds could alter gene expression profiles associated with cell survival and apoptosis, suggesting a multifaceted approach to their action against tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
